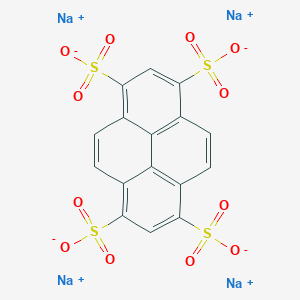

1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt

Descripción

The exact mass of the compound 1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

59572-10-0 |

|---|---|

Fórmula molecular |

C16H10NaO12S4 |

Peso molecular |

545.5 g/mol |

Nombre IUPAC |

tetrasodium;pyrene-1,3,6,8-tetrasulfonate |

InChI |

InChI=1S/C16H10O12S4.Na/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28); |

Clave InChI |

NQKFDVXUZAJCMW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

SMILES canónico |

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Otros números CAS |

59572-10-0 |

Pictogramas |

Irritant |

Números CAS relacionados |

6528-53-6 (Parent) |

Sinónimos |

PYRENE-1,3,6,8-TETRASULFONIC ACID TETRA SODIUM SALT; PYRENE-1,3,6,8-TETRASULFONIC ACID TETRASODIUM SALT HYDRATE; 1,3,6,8-PYRENETETRASULFONIC ACID TETRASODIUM SALT; 1,3,6,8-pyrenetetrasulfonic acid; 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrat |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: Solubility Profile and Handling of Pyrenetetrasulfonic Acid Tetrasodium Salt (PTSA)

The following technical guide details the solubility profile, handling, and application of 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt (PTSA) .

Executive Summary

1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt (CAS: 59572-10-0), commonly abbreviated as PTSA , is a highly water-soluble, fluorescent tracer used extensively in industrial water treatment (cooling towers, boilers) and hydrological studies.

Unlike its structural cousin Pyranine (HPTS), PTSA is pH-inert and chemically stable, making it the gold standard for concentration monitoring in complex aqueous environments. This guide provides a scientifically grounded protocol for solubilization, stock preparation, and validation, addressing the common confusion between PTSA and p-toluenesulfonic acid (p-TSA).

Key Physicochemical Properties

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | ~610.43 g/mol (Anhydrous) |

| Appearance | Yellow to yellow-green crystalline powder |

| Solubility in Water | High (>100 g/L or 10% w/w commercially available) |

| Fluorescence (Ex/Em) | |

| pH Sensitivity | None (Inert fluorescence across pH 2–12) |

Physicochemical Basis of Solubility

The Structural Mechanism

PTSA’s exceptional water solubility is driven by its four sulfonate groups (

-

Thermodynamics: The hydration enthalpy of the four

ions and the anionic sulfonate heads overcomes the lattice energy of the crystal and the hydrophobic effect of the pyrene ring. -

Comparison to p-TSA: Researchers often confuse PTSA (Pyrene derivative) with p-TSA (p-Toluenesulfonic acid). p-TSA is a simple acid catalyst; PTSA is a quadruply charged fluorescent dye. Ensure you are using CAS 59572-10-0.

Solubility Limits

While specific saturation points vary by temperature, PTSA is commercially supplied as 10% (100,000 ppm) aqueous liquid concentrates.

-

Practical Saturation: Laboratory preparation of stock solutions up to 100 g/L is feasible at room temperature (

). -

Working Range: Typical tracer applications operate in the 10–200 ppb (parts per billion) range.

Factors Influencing Stability & Solubility

pH Independence (The "Inert" Advantage)

Unlike Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid), which has a phenolic hydroxyl group (

-

Implication: PTSA fluorescence intensity remains stable regardless of system pH fluctuations (pH 2–12), making it superior for industrial cycles where pH varies.

Photostability

Pyrene derivatives are susceptible to photodegradation upon prolonged UV exposure.

-

Protocol: Store stock solutions in amber glass or foil-wrapped containers.

-

Impact: Short-term exposure during measurement is negligible, but stock solutions left on benchtops will degrade, showing reduced fluorescence intensity over weeks.

Ionic Strength

PTSA solubility remains robust in high-salinity brines (e.g., cooling tower blowdown), though extremely high ionic strength (>1 M NaCl) may slightly quench fluorescence via the heavy atom effect or aggregation, requiring standard addition calibration.

Experimental Protocol: Preparation of Standard Solutions

Phase 1: Stock Solution Preparation (1000 ppm)

Objective: Create a precise primary stock for downstream dilution.

-

Weighing: Accurately weigh 100.0 mg of PTSA tetrasodium salt powder into a weigh boat.

-

Note: The powder is hygroscopic.[1] Weigh quickly or use a closed weighing bottle.

-

-

Solubilization: Transfer powder to a 100 mL Class A volumetric flask .

-

Dissolution: Add approximately 80 mL of Type I deionized water (18.2 MΩ·cm).

-

Action: Swirl gently. The yellow powder should dissolve instantly. If particles adhere to the neck, wash down with a small volume of DI water.

-

-

Volume Adjustment: Dilute to the mark with DI water. Stopper and invert 10 times to mix.

-

Result: You now have a 1000 ppm (1000 mg/L) Primary Stock.

-

-

Storage: Transfer to an amber HDPE or glass bottle. Label with date, concentration, and operator. Stable for 6–12 months at 4°C.

Phase 2: Working Standard (100 ppb)

Objective: Dilute to the linear detection range of most fluorometers.

-

Intermediate Dilution (10 ppm): Pipette 1.0 mL of Primary Stock into a 100 mL volumetric flask. Dilute to mark.

-

Working Dilution (100 ppb): Pipette 1.0 mL of Intermediate Dilution into a 100 mL volumetric flask. Dilute to mark.

-

Validation: This solution should be visually colorless but exhibit strong blue fluorescence under a UV lamp (365 nm).

-

Workflow Diagram

The following diagram illustrates the preparation and validation logic.

Figure 1: Step-by-step workflow for preparing and validating PTSA standard solutions.

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of your solution, perform the following validation steps. This distinguishes a "mixed" solution from a "verified" standard.

UV-Vis Absorbance Check

While fluorescence is the primary detection method, UV-Vis absorbance is more reliable for checking stock concentration due to the absence of quenching effects.

-

Method: Measure Absorbance of the 10 ppm intermediate solution at 375 nm .

-

Criteria: Use the Beer-Lambert Law (

).-

If specific

is unavailable for your lot, generate a calibration curve using a certified reference material (CRM) to establish your lab's specific extinction coefficient. -

Rule of Thumb: A 10 ppm solution should have a detectable absorbance peak at 375 nm.

-

Fluorescence Linearity Check

-

Prepare a 3-point curve: 10 ppb, 50 ppb, 100 ppb .

-

Measure emission at 404 nm (Excitation 375 nm).

-

Acceptance Criteria:

value of the linear regression must be

Common Pitfalls & Troubleshooting

| Issue | Cause | Corrective Action |

| Green Fluorescence | Contamination with Pyranine (HPTS) or high pH hydrolysis (rare). | Check CAS #.[2][3][1][4][5][6][7] PTSA must fluoresce Blue . If Green, reject batch. |

| Low Recovery | Photodegradation or adsorption to plastics. | Store in amber glass. Use fresh tips. |

| Non-Linearity | Concentration Quenching (Inner Filter Effect). | Dilute samples. PTSA is linear only <500 ppb in most fluorometers. |

| Turbidity | Hard water precipitation (Calcium/Magnesium). | Use Type I DI water for standards. Filter field samples (0.45 µm). |

References

-

Pyxis Lab. Fluorescent Tracing in Cooling Water Systems. (Details industrial application and pH stability). Available at: [Link]

-

PubChem. Compound Summary: Pyrene-1,3,6,8-tetrasulfonic acid.[2] (Structural and chemical property verification).[4] Available at: [Link]

Sources

- 1. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. 1,3,6,8-Pyrenetetrasulfonic acid | C16H10O12S4 | CID 81017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. thai.fluorescenttracer.com [thai.fluorescenttracer.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt - Nordic Biosite [nordicbiosite.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

The Stokes Shift of 1,3,6,8-Pyrenetetrasulfonic Acid: A Technical Guide for Researchers

An In-depth Exploration of Photophysical Principles and Practical Methodologies

Abstract

1,3,6,8-pyrenetetrasulfonic acid, commonly known as pyranine, is a highly versatile fluorescent probe with applications spanning from cellular imaging to materials science.[1][2][3] A key photophysical parameter governing its performance is the Stokes shift, the difference between the maximum wavelengths of its excitation and emission spectra. This guide provides a comprehensive technical overview of the Stokes shift of pyranine, delving into the underlying principles, influencing factors, and a detailed experimental protocol for its accurate determination. We will explore the unique photoacidity of pyranine and the resulting phenomenon of Excited-State Proton Transfer (ESPT), which significantly impacts its fluorescence properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical application of this important fluorophore.

Introduction: The Significance of the Stokes Shift

In fluorescence spectroscopy, the Stokes shift is a fundamental parameter that describes the energy difference between the absorbed and emitted photons.[4] This energy loss, typically observed as a red-shift in the emission spectrum relative to the absorption spectrum, arises from non-radiative relaxation processes that occur in the excited state before fluorescence emission.[4][5] A larger Stokes shift is often desirable for fluorescence applications as it facilitates the separation of the excitation and emission signals, leading to improved signal-to-noise ratios and reduced self-quenching.

For 1,3,6,8-pyrenetetrasulfonic acid (PTSA), also known as pyranine or HPTS, the Stokes shift is a particularly interesting and complex parameter due to its nature as a photoacid.[1][2][6] This means its acidity constant (pKa) changes significantly upon photoexcitation.[1][2][6] This property gives rise to distinct spectroscopic characteristics for its protonated (ROH) and deprotonated (RO⁻) forms, each with its own Stokes shift value.

Photophysical Properties and Stokes Shift Values of Pyranine

Pyranine's fluorescence is highly dependent on the pH of its environment, owing to the equilibrium between its protonated and deprotonated states.[1][2][6] These two forms possess distinct absorption (excitation) and emission spectra.

The protonated form (ROH) of pyranine absorbs light at approximately 400 nm and emits fluorescence with a peak at around 445 nm.[1][6] In contrast, the deprotonated form (RO⁻) exhibits an absorption maximum at about 460 nm and an emission maximum at approximately 510 nm.[1][6]

The Stokes shift can be calculated for each species using the following formula:

Stokes Shift (nm) = λemission max - λexcitation max

Stokes Shift (cm-1) = (1/λexcitation max - 1/λemission max) x 107

Based on the reported spectral data, the Stokes shift values for the two forms of pyranine are summarized in the table below.

| Species | Excitation Maximum (λex) | Emission Maximum (λem) | Stokes Shift (nm) | Stokes Shift (cm-1) |

| Protonated (ROH) | ~400 nm[1][6] | ~445 nm[1][6] | ~45 nm | ~2528 cm-1 |

| Deprotonated (RO⁻) | ~460 nm[1][6] | ~510 nm[1][6] | ~50 nm | ~2129 cm-1 |

The Role of Excited-State Proton Transfer (ESPT)

A critical aspect of pyranine's photophysics, particularly in protic solvents like water, is its ability to undergo Excited-State Proton Transfer (ESPT).[1][2][6] Upon excitation, the hydroxyl group of the protonated pyranine (ROH) becomes significantly more acidic, leading to a rapid transfer of a proton to a nearby acceptor molecule, such as a water molecule.[1][2][6]

This ultrafast process results in the formation of the excited deprotonated species (RO⁻*), even when the initial excitation was of the protonated form. Consequently, at pH values below its ground-state pKa (around 7.4), where the protonated form predominates, excitation at ~400 nm will still lead to a significant emission from the deprotonated form at ~510 nm.[1][6] This phenomenon can complicate the interpretation of the Stokes shift, as the emitting species is different from the initially excited species.

Caption: Excited-State Proton Transfer (ESPT) pathway in pyranine.

Experimental Protocol for Determining the Stokes Shift

Accurate determination of the Stokes shift requires careful measurement of the fluorescence excitation and emission spectra. The following protocol outlines a robust methodology.

Materials and Instrumentation

-

1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt

-

Solvent of choice (e.g., deionized water, ethanol, DMSO)

-

pH buffer solutions

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz cuvettes (1 cm path length)

Sample Preparation

-

Prepare a stock solution of pyranine (e.g., 1 mM) in the chosen solvent. Due to its high quantum yield, working concentrations will be in the micromolar to nanomolar range.

-

Prepare working solutions by diluting the stock solution to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

For pH-dependent studies , use appropriate buffers to maintain a constant pH. To isolate the spectra of the protonated and deprotonated forms, prepare samples in acidic (e.g., pH < 4) and basic (e.g., pH > 9) buffers, respectively.

Spectrofluorometer Setup and Measurement

-

Instrument Warm-up: Allow the spectrofluorometer's lamp to warm up for the manufacturer-recommended time to ensure stable output.

-

Cuvette Handling: Use clean quartz cuvettes. Ensure the cuvette is free of bubbles and placed correctly in the sample holder.

-

Acquisition of Emission Spectrum:

-

Set the excitation monochromator to the absorption maximum of the species of interest (~400 nm for ROH or ~460 nm for RO⁻).

-

Scan the emission monochromator over a wavelength range that encompasses the expected emission peak (e.g., 420-600 nm for ROH, 480-700 nm for RO⁻).

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

-

Acquisition of Excitation Spectrum:

-

Set the emission monochromator to the emission maximum of the species of interest (~445 nm for ROH or ~510 nm for RO⁻).

-

Scan the excitation monochromator over a wavelength range that covers the expected absorption (e.g., 350-430 nm for ROH, 400-500 nm for RO⁻).

-

Use the same slit widths as for the emission scan.

-

-

Blank Subtraction: Record the spectrum of a blank sample (solvent or buffer only) under the same conditions and subtract it from the sample spectra to correct for background signals.

Data Analysis

-

Identify the wavelength of maximum intensity (λmax) for both the corrected excitation and emission spectra.

-

Calculate the Stokes shift in both nanometers (nm) and wavenumbers (cm⁻¹) using the formulas provided in Section 2.

Caption: Experimental workflow for determining the Stokes shift.

Factors Influencing the Stokes Shift of Pyranine

The Stokes shift of pyranine is not a fixed value but can be modulated by its local environment. Understanding these factors is crucial for the accurate interpretation of experimental data.

-

Solvent Polarity: In general, more polar solvents can lead to a larger Stokes shift for many fluorophores.[4] This is due to the reorientation of solvent dipoles around the excited-state dipole moment of the fluorophore, which lowers the energy of the excited state prior to emission.

-

Hydrogen Bonding: The hydrogen-bonding capability of the solvent can significantly affect the Stokes shift, especially for a molecule like pyranine with its hydroxyl and sulfonate groups. Hydrogen bonding can influence the energy levels of both the ground and excited states.[7]

-

pH: As demonstrated, the pH of the solution dictates the protonation state of pyranine, and thus which species' Stokes shift is being observed. The ESPT process further complicates this dependence.

-

Local Environment in Biological Systems: When used as a probe in complex environments such as within cells or bound to macromolecules, the local polarity, water accessibility, and specific interactions can all influence the observed Stokes shift.

Conclusion

The Stokes shift of 1,3,6,8-pyrenetetrasulfonic acid is a key parameter that underpins its utility as a fluorescent probe. Its value is intrinsically linked to the protonation state of the molecule, with the protonated and deprotonated forms exhibiting distinct spectral properties. The phenomenon of Excited-State Proton Transfer adds a layer of complexity, particularly in aqueous environments, but also provides opportunities for sensing applications. By following a rigorous experimental protocol and considering the influence of the local environment, researchers can accurately determine and leverage the Stokes shift of pyranine for their specific applications in research and development.

References

-

The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research. [Link]

-

The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. PMC. [Link]

-

The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. PubMed. [Link]

-

Photophysical and Photochemical Properties of Pyranine/ Methyl Viologen Complexes in Solution and in Supramolecular Aggregates. ACS Publications. [Link]

-

Photophysical and Photochemical Properties of Pyranine/Methyl Viologen Complexes in Solution and in Supramolecular Aggregates: A Switchable Complex. ResearchGate. [Link]

-

Preparation of 1, 3, 6, 8-Pyrenesulfonic Acid Tetrasodium Salt Dye-Doped Silica Nanoparticles and Their Application in Water-Based Anti-Counterfeit Ink. PMC. [Link]

-

Deprotonation Dynamics and Stokes Shift of Pyranine (HPTS). ACS Publications. [Link]

-

Time-Dependent Stokes Shift. Fayer Lab, Stanford University. [Link]

-

Deprotonation dynamics and stokes shift of pyranine (HPTS). PubMed. [Link]

-

What is the Stokes Shift?. Edinburgh Instruments. [Link]

-

Design of Large Stokes Shift Fluorescent Proteins Based on Excited State Proton Transfer of an Engineered Photobase. PMC. [Link]

-

Bright NIR-Emitting Styryl Pyridinium Dyes with Large Stokes' Shift for Sensing Applications. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. edinst.com [edinst.com]

- 5. Fayer Lab - Time-Dependent Stokes Shift [web.stanford.edu]

- 6. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Fidelity Fabrication of Functional Thin Films using 1,3,6,8-Pyrenetetrasulfonic Acid in Layer-by-Layer Assembly

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive technical guide for the application of 1,3,6,8-pyrenetetrasulfonic acid (PTSA) in the layer-by-layer (LbL) assembly of functional multilayered thin films. We will explore the underlying physicochemical principles governing the assembly of PTSA with the cationic polyelectrolyte, poly(allylamine hydrochloride) (PAH). This guide presents detailed, field-proven protocols for substrate preparation, LbL deposition, and subsequent film characterization. The intrinsic fluorescence of PTSA serves as a powerful in-situ probe for monitoring film growth and designing environmentally responsive coatings, making this system particularly valuable for the development of advanced sensors and controlled-release platforms.

Introduction: The Strategic Role of PTSA in Layer-by-Layer Assembly

The layer-by-layer (LbL) assembly technique has emerged as a versatile and robust method for the bottom-up fabrication of nanostructured thin films.[1] This methodology relies on the sequential adsorption of complementary species, most commonly oppositely charged polyelectrolytes, to build highly organized multilayer architectures.[2][3] Within the vast library of available polyions, 1,3,6,8-pyrenetetrasulfonic acid (PTSA) stands out as a uniquely functional building block.

PTSA is a tetra-anionic, aromatic molecule with a rigid pyrene core. Its utility in LbL is underpinned by several key characteristics:

-

High Charge Density: The four sulfonate groups provide a strong negative charge, facilitating robust electrostatic interactions with polycations like poly(allylamine hydrochloride) (PAH). This strong interaction is a primary driving force for the assembly process.

-

π-π Stacking Interactions: The planar pyrene core can induce π-π stacking between adjacent layers, a non-covalent interaction that enhances the structural stability and ordering of the multilayer film.

-

Intrinsic Fluorescence: PTSA exhibits strong, environmentally sensitive fluorescence.[4] This property is invaluable for real-time, non-destructive monitoring of film growth and for the creation of sensory films that respond to external stimuli such as pH or the presence of specific ions.[5]

This application note will provide a detailed framework for the successful implementation of the PAH/PTSA LbL system, from fundamental solution preparation to advanced film characterization.

Experimental Protocols: A Step-by-Step Guide

Essential Materials and Reagents

| Reagent | Recommended Supplier (Example) | Grade | Key Considerations |

| 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt | Sigma-Aldrich | ≥98% (HPLC), suitable for fluorescence | Ensure high purity to avoid fluorescence quenching impurities. |

| Poly(allylamine hydrochloride) (PAH) | Sigma-Aldrich | Mw ~50,000 g/mol | Molecular weight influences layer thickness and chain interdigitation. |

| Sodium Chloride (NaCl) | Fisher Scientific | ACS Grade | Used to control ionic strength of solutions. |

| Hydrochloric Acid (HCl) & Sodium Hydroxide (NaOH) | Fisher Scientific | ACS Grade | For pH adjustment of polyelectrolyte solutions. |

| Deionized (DI) Water | Millipore Milli-Q | 18.2 MΩ·cm | High purity water is critical for reproducible results. |

| Substrates (Quartz slides, Silicon wafers) | VWR | - | Quartz is ideal for UV-Vis and fluorescence spectroscopy. |

Preparation of Deposition Solutions

The quality of the multilayer film is directly dependent on the precise preparation of the polyelectrolyte solutions.

2.2.1. Anionic Solution: 1 mM PTSA

-

Accurately weigh 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt.

-

Dissolve in DI water to achieve a final concentration of 1 mM.

-

Add NaCl to a final concentration of 0.5 M.

-

Adjust the solution pH to 7.0 using dilute NaOH or HCl.

-

To ensure complete dissolution, sonicate the solution for 15-20 minutes.

2.2.2. Cationic Solution: 1 mg/mL PAH

-

Weigh the required amount of PAH.

-

Dissolve in DI water to a final concentration of 1 mg/mL.

-

Add NaCl to a final concentration of 0.5 M.

-

Adjust the solution pH to 7.0 using dilute NaOH or HCl.

-

Stir the solution vigorously for a minimum of 2 hours to ensure the polymer is fully dissolved.

Causality Behind Solution Parameters:

-

Ionic Strength: The presence of 0.5 M NaCl screens the electrostatic repulsion between polyelectrolyte chains in solution. This causes the polymer chains to adopt a more coiled, three-dimensional conformation, which, upon adsorption, leads to the formation of thicker, more uniform layers. At low ionic strengths, film growth is typically linear, with a consistent amount of material deposited in each step. At higher ionic strengths, growth can become exponential due to the diffusion of polyelectrolyte chains into and out of the film.

-

pH: The pH of the solutions is a critical parameter that controls the charge density of the polyelectrolytes. PAH is a weak polyelectrolyte with a pKa of approximately 8.5. At pH 7.0, the amine groups are predominantly protonated, resulting in a high positive charge density necessary for strong electrostatic binding with the anionic PTSA.

Substrate Preparation: The Foundation for Quality Films

A pristine, hydrophilic substrate surface is paramount for the uniform deposition of the initial polyelectrolyte layer.

-

For quartz or glass substrates, begin by sonicating in a 2% Hellmanex solution for 30 minutes to remove organic residues.

-

Rinse the substrates copiously with DI water.

-

Immerse the substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 1 hour. EXTREME CAUTION: Piranha solution is a powerful oxidant and is highly corrosive. It must be handled with extreme care inside a chemical fume hood, wearing appropriate personal protective equipment (lab coat, gloves, and face shield).

-

Rinse the substrates again extensively with DI water.

-

Dry the substrates under a stream of high-purity nitrogen. A properly cleaned surface will be highly hydrophilic, evidenced by water sheeting off the surface without beading.

The Layer-by-Layer Deposition Workflow

The LbL process is a cyclic procedure involving alternating exposure of the substrate to the cationic and anionic solutions, interspersed with rinsing steps.

Step-by-Step Deposition Protocol:

-

Priming the Surface (PAH Layer): Immerse the cleaned substrate in the PAH solution for 15 minutes. This establishes a positively charged surface, essential for the subsequent adsorption of the anionic PTSA.

-

Rinsing Step: Transfer the substrate to a beaker containing DI water (with the same NaCl concentration and pH as the deposition solutions) and agitate gently for 1 minute. Repeat this rinsing process two more times in fresh beakers of the rinsing solution. Thorough rinsing is crucial to remove any loosely adsorbed polymer and prevent cross-contamination of the deposition solutions.

-

Anionic Layer Deposition (PTSA Layer): Immerse the PAH-coated substrate into the PTSA solution for 15 minutes.

-

Rinsing Step: Repeat the rinsing procedure as detailed in step 2.

-

Completion of a Bilayer: Steps 1 through 4 constitute the deposition of a single (PAH/PTSA) bilayer.

-

Multilayer Construction: To build a multilayer film, repeat the deposition cycle (steps 1-4) until the desired number of bilayers is achieved.

-

Finalization: After the final layer is deposited, perform a final rinse with pure DI water (no salt) to remove any residual salt from the film surface and then dry with a gentle stream of nitrogen.

Visualizing the LbL Workflow:

Caption: The cyclic process of layer-by-layer assembly for (PAH/PTSA) films.

Film Characterization: Validating Growth and Properties

Consistent monitoring of film growth and characterization of the final assembly are essential for quality control and for understanding the film's properties.

UV-Vis Spectroscopy: Monitoring Film Growth

-

Principle: The pyrene moiety in PTSA has a distinct UV-Vis absorbance spectrum.[6] The linear increase in absorbance at a characteristic wavelength with each deposited bilayer is a hallmark of a regular and reproducible LbL assembly process.

-

Methodology:

-

Record a baseline UV-Vis spectrum of the bare quartz substrate.

-

After depositing each bilayer (or every few bilayers), dry the substrate and record its UV-Vis spectrum.

-

Plot the absorbance at the main absorption peak of pyrene (around 345 nm) as a function of the number of bilayers. A linear relationship confirms consistent mass deposition per cycle.

-

Fluorescence Spectroscopy: A Functional Readout

-

Principle: The strong fluorescence of PTSA provides another sensitive method for monitoring film growth.[4] Changes in the fluorescence signal can also indicate environmental effects within the film.

-

Methodology:

-

After each bilayer deposition, measure the fluorescence emission spectrum of the dried film.

-

Use an excitation wavelength corresponding to the absorbance of pyrene (e.g., 345 nm).

-

Plot the fluorescence intensity at the emission maximum versus the number of bilayers. This should also yield a linear relationship for regular film growth.

-

Ellipsometry and Atomic Force Microscopy (AFM): Thickness and Morphology

-

Ellipsometry: This non-destructive optical technique measures the change in polarization of reflected light to determine film thickness with sub-nanometer resolution.[7] By measuring the thickness after the deposition of several bilayers, the average thickness per bilayer can be calculated.

-

Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the film surface.[8]

-

Surface Roughness: Imaging in tapping mode allows for the quantification of the root-mean-square (RMS) surface roughness.

-

Film Thickness: A scratch can be carefully made in the film, and the height difference between the substrate and the film surface can be measured to determine the total thickness.

-

Advanced Application: PTSA Films as Fluorescent Sensors

The fluorescence of pyrene derivatives is known to be quenched by certain metal ions, such as Cu²⁺ and Fe³⁺.[7][9] This property can be exploited to create a "turn-off" fluorescent sensor.

Sensing Mechanism:

Caption: Logical flow of a "turn-off" fluorescence sensor based on a (PAH/PTSA) film.

Experimental Outline:

-

Fabricate a (PAH/PTSA) film of a desired number of bilayers (e.g., 10 bilayers).

-

Record the baseline fluorescence of the film in a buffer solution.

-

Introduce solutions containing varying concentrations of the target analyte (e.g., CuCl₂).

-

Measure the fluorescence intensity after each addition.

-

A plot of fluorescence intensity versus analyte concentration will yield a calibration curve for the sensor.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Irregular or Non-Linear Film Growth | 1. Inadequate rinsing between steps. 2. Depletion or degradation of deposition solutions. 3. Inconsistent immersion times. | 1. Ensure thorough rinsing in fresh rinsing solutions for the specified time. 2. Prepare fresh polyelectrolyte solutions daily. 3. Use a consistent and controlled immersion time for each step. |

| High Surface Roughness (from AFM) | 1. High concentration of polyelectrolytes. 2. Insufficient ionic strength in solutions. | 1. Lower the concentration of PAH and/or PTSA. 2. Ensure the NaCl concentration is maintained in both deposition and rinsing solutions to promote smoother layer formation. |

| Weak Adhesion to Substrate | 1. Sub-optimal substrate cleaning. | 1. Repeat the piranha cleaning procedure, ensuring a highly hydrophilic surface is achieved. |

| Low or No Fluorescence Signal | 1. Insufficient number of bilayers. 2. Presence of quenching contaminants in solutions. 3. Incorrect excitation/emission wavelengths. | 1. Increase the number of deposited bilayers. 2. Use high-purity reagents and DI water. 3. Verify the spectrometer settings are appropriate for pyrene fluorescence. |

Conclusion

1,3,6,8-pyrenetetrasulfonic acid is a highly effective and functional component for the fabrication of multilayer thin films via layer-by-layer assembly. Its combination of high charge density and intrinsic, environmentally sensitive fluorescence allows for both robust film construction and built-in analytical capabilities. The protocols and insights provided in this guide offer a solid foundation for researchers to leverage the PAH/PTSA system in a variety of applications, from fundamental materials science to the development of sophisticated sensing and delivery platforms.

References

-

Ariga, K., Hill, J. P., & Ji, Q. (2007). Layer-by-layer assembly as a versatile bottom-up nanofabrication technique for exploratory research and realistic application. Physical Chemistry Chemical Physics, 9(19), 2319-2340. [Link]

-

Barrett, C. J., et al. (2001). Structural and Mechanical Properties of Polyelectrolyte Multilayer Films Studied by AFM. Macromolecules, 34(10), 3296–3307. [Link]

-

Decher, G. (1997). Fuzzy Nanoassemblies: Toward Layered Polymeric Multicomposites. Science, 277(5330), 1232–1237. [Link]

-

Finger, S., et al. (2024). Layer-by-Layer Assembling and Capsule Formation of Polysaccharide-Based Polyelectrolytes Studied by Whispering Gallery Mode Experiments and Confocal Laser Scanning Microscopy. Polymers, 16(16), 2206. [Link]

-

Hammond, P. T. (2004). Form and function in layer-by-layer assembly of poly-electrolytes. Advanced Materials, 16(15), 1271-1293. [Link]

-

Li, Y., et al. (2021). A Pyrene Fluorescent Probe for Rapid Detection of Ferric Ions. Journal of Fluorescence, 31, 853–860. [Link]

-

Lvov, Y., Ariga, K., Ichinose, I., & Kunitake, T. (1995). Assembly of Multicomponent Protein Films by Means of Electrostatic Layer-by-Layer Adsorption. Journal of the American Chemical Society, 117(22), 6117–6123. [Link]

-

Mishra, A., et al. (2010). Polyelectrolyte Layer-by-Layer Assembly To Control the Distance between Fluorophores and Plasmonic Nanostructures. The Journal of Physical Chemistry C, 114(43), 18343–18349. [Link]

-

Szafraniec, J., et al. (2021). Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. Polymers, 13(9), 1438. [Link]

-

van de Steeg, E., et al. (2015). Formation of polyelectrolyte multilayers: ionic strengths and growth regimes. Soft Matter, 11(44), 8697-8705. [Link]

-

Wang, Y., et al. (2021). A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink for anti-counterfeiting applications. RSC Advances, 11(5), 2949-2955. [Link]

Sources

- 1. Polyelectrolyte Layer-by-Layer Assembly To Control the Distance between Fluorophores and Plasmonic Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. BJNANO - Growth behaviour and mechanical properties of PLL/HA multilayer films studied by AFM [beilstein-journals.org]

- 6. hou.usra.edu [hou.usra.edu]

- 7. jascoinc.com [jascoinc.com]

- 8. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 1,3,6,8-Pyrenetetrasulfonic Acid (PTSA) Fluorescence

Welcome to the Advanced Fluorescence Applications Support Hub. Subject: Troubleshooting pH Effects on PTSA Signal Intensity Ticket Priority: High (Method Validation & Data Integrity)

Executive Summary: The "pH Stability" Paradox

As a Senior Application Scientist, I often see confusion regarding PTSA stability. Here is the core scientific reality: Pure 1,3,6,8-pyrenetetrasulfonic acid (PTSA) is effectively pH-independent across the range of pH 3 to 10.

Unlike Fluorescein (which drops 90% in signal below pH 6) or HPTS (a pH indicator), PTSA possesses four sulfonic acid groups with extremely low pKa values (

If you are observing significant intensity variations with pH, you are likely encountering one of three scenarios:

-

Chemical Identity Error: You may be using HPTS (Pyranine) instead of PTSA.

-

Matrix Interference: pH-dependent quenchers (e.g., Iron, Copper) are precipitating or solubilizing.

-

Inner Filter Effect: pH adjustment has altered the optical density of the buffer.

This guide provides the diagnostic workflows to isolate and resolve these anomalies.

Module 1: Diagnostic Hub (Root Cause Analysis)

Q1: My fluorescence signal drops significantly in acidic conditions (pH < 5). Is this normal for PTSA?

Answer: No. This is the primary signature of HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid) , not PTSA.

-

The Mechanism: HPTS has a hydroxyl group (-OH) with a pKa of ~7.3. In acidic conditions, the protonated form has low fluorescence at standard excitation wavelengths. PTSA lacks this hydroxyl group; its four sulfonate groups (

) remain ionized and fluorescent even in strong acid. -

The Test: Check your emission color.

-

PTSA: Emits Blue (~405 nm) regardless of pH.

-

HPTS: Emits Green (~511 nm) in base, weak Blue in acid.

-

-

Action: Verify your CAS number.

Q2: I confirmed I have PTSA, but intensity still fluctuates with pH. What else causes this?

Answer: You are likely observing Dynamic Quenching or Solubility Artifacts driven by pH changes in your buffer matrix, not the dye itself.

-

Heavy Metal Quenching: Ferric ions (

) are potent quenchers of PTSA. At low pH, metals are soluble and quench fluorescence. At neutral/high pH, metals precipitate as hydroxides, removing the quencher and "restoring" the signal. -

Dilution Errors: Adjusting pH often requires adding acid/base volume. If you do not correct for this volume change, intensity will drop simply due to dilution.

Module 2: Visualization & Logic Flows

Figure 1: The PTSA Instability Diagnostic Tree

Use this flowchart to identify the source of your signal variation.

Caption: Diagnostic logic to distinguish between chemical identity errors (HPTS) and environmental interferences (Quenching/Dilution).

Module 3: Validated Experimental Protocols

Protocol A: The "Standard Addition" Stability Test

Use this protocol to prove that your buffer matrix is not interfering with PTSA.

Objective: Distinguish between pH effects on the fluorophore vs. matrix effects.

Reagents:

-

PTSA Stock Solution (100 ppm in ultrapure water).

-

Your Experimental Buffer (at varying pH levels: 4.0, 7.0, 10.0).

Step-by-Step Workflow:

-

Baseline Measurement: Measure the fluorescence of your pure Buffer (Blank) at all three pH levels.

-

Why? To detect background autofluorescence that changes with pH.

-

-

Spike: Add PTSA Stock to the Buffer to reach a final concentration of 100 ppb.

-

Critical: Keep the spike volume <1% of total volume to minimize dilution errors.

-

-

Read: Measure fluorescence intensity (

). -

Control: Prepare a reference sample of 100 ppb PTSA in Ultrapure Water (pH neutral). Measure intensity (

).[5] -

Calculation: Calculate Relative Fluorescence Efficiency (RFE).

Interpretation Table:

| RFE Value | Interpretation | Action |

| 95-105% | Stable. No pH interference. | Proceed with assay. |

| < 90% | Quenching. Matrix is absorbing light or quenching dye. | Add EDTA to chelate metals; Check for inner filter effect. |

| > 110% | Enhancement/Contamination. | Check for background fluorescence in buffer components. |

Module 4: Technical FAQs

Q3: Can I use PTSA as a tracer in highly acidic (pH < 2) environments?

Answer: Proceed with caution. While the sulfonic acid groups are stable, extreme acidity (pH < 2) can lead to protonation of the aromatic ring or aggregation due to ionic strength effects.

-

Recommendation: Perform a spectral scan (Excitation 300-450 nm). If the peak shifts from 375 nm, the molecule is undergoing structural stress. For pH < 2, ensure you run a standard curve at that specific pH rather than extrapolating from neutral pH.

Q4: How does Temperature affect the pH/Intensity relationship?

Answer: PTSA fluorescence decreases as temperature increases (Thermal Quenching), roughly -0.12% to -0.25% per °C .

-

The Trap: If you adjust pH using an exothermic reaction (adding strong acid/base), the solution heats up. The signal drop you see might be due to heat , not pH.

-

Solution: Allow all samples to equilibrate to 25°C before measuring.

Q5: Why is my PTSA reading non-linear at high concentrations?

Answer: This is the Inner Filter Effect (IFE) . At high concentrations (>10 ppm), PTSA molecules absorb the excitation light before it penetrates the sample, or re-absorb the emitted light.

-

Rule of Thumb: Keep absorbance (OD) at the excitation wavelength below 0.1. If you must work at high concentrations, use a short pathlength cuvette (e.g., 1 mm) or apply an IFE correction formula.

References

-

Solinst. (2024). PTSA Fluorescence Sensors: Water Quality Monitoring.[6][7] Technical Note.

-

Turner Designs. (2023). pH Effect on Fluorescence of PTSA Dye.[3][8] Technical Support Guide.

-

Alfa Chemistry. (2024). 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt (PTSA) Product Overview.

-

ResearchGate. (2020). The fluorescent intensity changes of PTSA and PTSA + Fe3+ in the presence of common cations.[9]

-

National Institutes of Health (PubChem). (2025). 1,3,6,8-Pyrenetetrasulfonic acid Compound Summary.

Sources

- 1. 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt - CAS-Number 59572-10-0 - Order from Chemodex [chemodex.com]

- 2. 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt | CAS 59572-10-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt - Nordic Biosite [nordicbiosite.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Factors affecting fluorescence intensity(pharmaceutical analysis) | PPTX [slideshare.net]

- 6. solinst.com [solinst.com]

- 7. alpha-measure.com [alpha-measure.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

Technical Support Center: PTSA Optimization in Closed-Loop Cooling Systems

Status: Operational Ticket Focus: Dosage Optimization, Interference Management, and Troubleshooting Target Audience: Senior Researchers, Facility Engineers, Process Scientists

Core Directive: The Closed-Loop Paradox

Unlike open recirculating systems (cooling towers) where PTSA (1,3,6,8-pyrene tetrasulfonic acid) tracks Cycles of Concentration (CoC) , closed-loop systems do not cycle water. They are static inventory systems.

In a closed loop, PTSA serves two distinct, critical functions:

-

Inventory Verification: Confirming the presence of corrosion inhibitors (Molybdate/Nitrite/Polymer) without running complex wet chemistry.

-

Mass Balance Monitoring: Detecting physical water loss (leaks) vs. chemical consumption (degradation/absorption).

The Golden Rule of Closed Loops:

In a perfectly sealed closed loop, PTSA concentration should remain constant indefinitely. Any deviation is a diagnostic signal, not a dosage cue.

Dosage & Calibration Protocols

FAQ 1: What is the optimal target concentration for closed loops?

Recommendation: 100 – 200 ppb (parts per billion) .

-

Why this range?

-

Open Loops typically run 30–50 ppb.

-

Closed Loops require higher baselines (100+ ppb) to overcome "Matrix Interference." Closed loops often contain high levels of Nitrite (>500 ppm) or Iron Oxide (Magnetite), both of which can absorb UV excitation light or scatter fluorescence. A higher signal-to-noise ratio is required.

-

Protocol A: The "Slug & Dilute" Volume Verification

Use this protocol to determine exact system volume and establish your initial PTSA baseline.

-

Isolate: Ensure the system is circulating but no makeup water is entering.

-

Blank: Take a 50 mL sample of system water. Measure fluorescence (Background

). -

Dose: Add a known mass of PTSA (

) to the system.-

Rule of Thumb: 1 gram of 100% active PTSA per 10,000 liters ≈ 100 ppb.

-

-

Circulate: Allow 4–6 hours for complete turnover (closed loops have slow mixing rates).

-

Measure: Take a sample. Filter through 0.45 µm membrane (Critical for removing magnetite). Measure fluorescence (

). -

Calculate:

Where

Troubleshooting & Signal Interference

FAQ 2: My PTSA reading is drifting down, but conductivity is stable. Why?

This indicates Chemical Degradation or Interference , not a physical leak. If it were a leak, conductivity (dissolved solids) would drop as makeup water (low conductivity) enters, or pressure would drop.

The "Nitrite Shadow" Effect

Many closed loops use Nitrite (

-

Mechanism: Nitrite absorbs UV light at 365 nm —the exact wavelength used to excite PTSA.[2]

-

Result: High Nitrite levels "steal" the excitation energy, causing the PTSA sensor to read artificially low (Inner Filter Effect).

-

Solution: Perform a Matrix-Matched Calibration . Calibrate your fluorometer using system water spiked with standard PTSA, rather than distilled water. This "zeros out" the Nitrite absorption error.

FAQ 3: How do I distinguish a Leak from Degradation?

Use the Dual-Variable Diagnostic method.

Data Interpretation Table

| Scenario | PTSA Signal | Conductivity | System Pressure | Diagnosis | Action |

| 1. Physical Leak | ⬇️ Dropping | ⬇️ Dropping | ⬇️ Unstable | Water is leaving; fresh water is entering. | Check pump seals, relief valves. |

| 2. Bio-Fouling | ⬇️ Dropping | ➡️ Stable | ➡️ Stable | Bacteria (Pseudomonas) are consuming PTSA. | Dip slide test. Shock dose biocide. |

| 3. Absorption | ⬇️ Dropping | ➡️ Stable | ➡️ Stable | PTSA absorbing into new piping or filter media. | Saturation will occur eventually. Re-dose. |

| 4. Sensor Fouling | ⬇️ Dropping | ➡️ Stable | N/A | Turbidity/Magnetite coating the optical lens. | Clean sensor tip with acid. |

Visualization: Logic & Workflows

Logic Diagram: The Self-Validating Dosing Loop

This diagram illustrates how to automate PTSA maintenance while filtering out false positives caused by flow noise or sensor fouling.

Caption: Figure 1. Automated Logic flow for PTSA control, distinguishing between normal chemical consumption and catastrophic leaks.

Logic Diagram: Troubleshooting Interference

This decision tree helps users isolate why their readings are inaccurate.

Caption: Figure 2. Diagnostic tree for isolating "Invisible" chemical interferences in closed-loop water matrices.

Expert Insights & Causality

The "Magnetite" Factor

In closed chilled water or hot water loops, the dominant corrosion byproduct is Magnetite (

-

Causality: Magnetite particles are often smaller than standard 10-micron filters. They physically block light transmission in optical sensors.

-

Mitigation: Do not rely on inline sensors alone for critical verification in black water systems. Always perform a filtered grab sample (0.45 micron syringe filter) to verify the inline sensor's accuracy. If the inline sensor reads 50 ppb and the filtered sample reads 100 ppb, your sensor is fouled or blinded by turbidity [1].

Biological Degradation

While PTSA is chemically stable, it is an organic sulfonate. In systems with poor biocidal control, specific strains of Pseudomonas can utilize the sulfonate group as a sulfur source, cleaving the fluorophore.

-

Indicator: If PTSA drops but Molybdate (an inorganic tracer) remains constant, you have a biological problem, not a leak [2].

References

-

Pyxis Lab. (2022).[2] Fluorescent Tracing in Cooling Water Systems: Interference and Optimization. Retrieved from [Link]

-

National Institutes of Health (NIH). (2001). Biodegradation of p-toluenesulphonamide (PTSA structural analog) by Pseudomonas sp.[3] Retrieved from [Link]

-

Chem-Aqua. (2018).[4] PTSA Tracing for Cooling System Control: Technical Bulletin. Retrieved from [Link]

-

Watertech of America. (2020). Envirodose and PTSA Tracer Technology. Retrieved from [Link]

Sources

Validation & Comparative

long-term thermal stability of PTSA vs fluorescein salts

A Comparative Technical Guide for Industrial & Research Applications[1]

Executive Summary

In the realm of hydrological tracing, industrial water treatment, and geothermal reservoir characterization, the choice between 1,3,6,8-Pyrenetetrasulfonic Acid (PTSA) and Fluorescein Salts (Uranine) is often dictated by thermal stress tolerance and pH stability.

While Fluorescein is a cost-effective standard for short-term, low-temperature (<250°C) applications, it exhibits significant hydrolytic instability and pH-dependent fluorescence quenching under thermal stress. PTSA , conversely, represents the "gold standard" for extreme environments, demonstrating negligible degradation at temperatures exceeding 300°C and maintaining fluorescence stability independent of pH fluctuations common in thermally stressed fluids.

This guide provides a mechanistic comparison, performance data, and a self-validating experimental protocol to determine the optimal tracer for your specific thermal load.

Mechanistic Analysis: Why Thermal Stability Differs

To predict long-term performance, we must understand the molecular failure modes of each tracer.

Fluorescein Sodium (Uranine)[1][2]

-

Structure: Xanthene core with phenolic hydroxyl groups.

-

Thermal Failure Mode: At elevated temperatures (>200°C), fluorescein undergoes decarboxylation and ether bond cleavage within the xanthene ring. This degradation is catalyzed by deviations in pH.

-

pH Confounding Variable: Fluorescein has a pKa of ~6.4. As water temperature rises, the dissociation constant of water (

) changes, often dropping the pH of unbuffered systems. If the pH drops below 7, fluorescein converts to its monoanionic or neutral forms, which have significantly lower quantum yields. This is often mistaken for thermal degradation but is actually thermal quenching via pH shift .

PTSA (1,3,6,8-Pyrenetetrasulfonic Acid)[3][4][5]

-

Structure: A rigid, polycyclic aromatic hydrocarbon (pyrene) shielded by four sulfonate groups.

-

Thermal Resilience: The fused benzene rings of the pyrene core are thermodynamically stable due to high resonance energy.[1] The sulfonate groups are strongly electron-withdrawing and sterically bulky, protecting the core from oxidative attack and hydrolysis.

-

Inertness: PTSA does not possess the labile ester or ether linkages found in fluorescein, rendering it immune to hydrolysis up to extreme temperatures (~330°C).

Diagram 1: Chemical Stability Logic

Figure 1: Comparative failure pathways under thermal stress. Fluorescein suffers from both chemical degradation and pH-induced quenching, while PTSA relies on aromatic resonance for stability.

Comparative Performance Data

The following data summarizes critical thresholds derived from geothermal and industrial water tracing studies.

| Feature | Fluorescein (Uranine) | PTSA |

| Max Stable Temperature | ~250°C (Short-term)~200°C (Long-term) | >300°C (Long-term) |

| Degradation Onset | Detectable decay >200°C within hours | Negligible decay at 330°C after 1 week |

| pH Sensitivity | High (Quenches < pH 7) | Low (Fluorescent pH 2–12) |

| Photostability | Poor (Rapid photobleaching) | Excellent |

| Detection Limit | ~10 ppt (parts per trillion) | ~10 ppt (parts per trillion) |

| Primary Risk | False negatives due to pH/Heat | None (Inert) |

Critical Insight: In geothermal studies, naphthalene sulfonates (the class to which PTSA belongs) showed no significant decay after 1 week at 330°C, whereas fluorescein degraded significantly at 200°C over just 2 hours in unbuffered capsule tests.

Experimental Validation Protocol

As a scientist, you should not rely solely on literature values. Use this Self-Validating Protocol to determine stability in your specific matrix (e.g., brine, serum, cooling water).

Protocol: Accelerated Thermal Stress Test (Autoclave Method)

Objective: Quantify the degradation rate constant (

Materials:

-

PTSA (100 ppb stock)

-

Fluorescein Sodium (100 ppb stock)[1]

-

Matrix Buffer (Your specific process water or PBS pH 8.0)[1]

-

Borosilicate Glass Vials (Screw cap with Teflon/PTFE liner) or Gold Capsules (for >150°C)[1]

-

Laboratory Oven or Autoclave

-

Fluorometer (Excitation/Emission specific to each dye)[1]

Workflow:

-

Preparation:

-

Prepare 100 ppb solutions of both tracers in your target matrix.

-

Crucial Step: Measure initial pH. If testing Fluorescein, ensure pH is buffered >8.0 to isolate thermal degradation from pH quenching.

-

Aliquot into 5 vials per tracer (Timepoints: T0, T1, T2, T3, T4).

-

-

Thermal Stress:

-

Place vials (tightly sealed) in the oven/autoclave at target temperature (e.g., 150°C for industrial, 250°C for geothermal).

-

Remove one vial of each tracer at pre-set intervals (e.g., 24h, 48h, 72h, 1 week).

-

-

Analysis:

-

Cool samples to room temperature (25°C) in the dark .

-

Re-measure pH: If pH dropped significantly in the Fluorescein vial, adjust back to 8.0 before reading fluorescence.

-

Measure fluorescence (RFU).

-

-

Calculation:

-

Plot

vs. Time. -

The slope of the line is

(degradation rate constant).[1]

-

Diagram 2: Validation Workflow

Figure 2: Step-by-step workflow for isolating thermal degradation from pH interference.

Application Recommendations

Based on the thermal stability profiles, use the following selection logic:

-

Cooling Towers / HVAC (40°C - 80°C):

-

Recommendation: PTSA .

-

Reasoning: While Fluorescein is stable at these temperatures, it is highly susceptible to degradation by oxidizing biocides (chlorine/bromine) used in these systems. PTSA is inert to halogens and stable for the long residence times required.

-

-

Geothermal Reservoir Tracing (>200°C):

-

Recommendation: PTSA .

-

Reasoning: Fluorescein will degrade rapidly (>200°C) and provide false data regarding flow paths or reservoir volume. PTSA survives the high-heat transit without loss.

-

-

Hydrological / Groundwater Tracing (<50°C):

-

Recommendation: Fluorescein .[2]

-

Reasoning: Cost-effective. At ambient temperatures, thermal degradation is non-existent. Ensure the aquifer is not acidic.

-

References

-

Rose, P. E., et al. (2001). The Use of Polyaromatic Sulfonates as Tracers in High Temperature Geothermal Reservoirs. Stanford University Geothermal Program. Link

-

Adams, M. C., & Davis, J. (1991). Kinetics of fluorescein decay and its application as a geothermal tracer. Geothermics, 20(1-2), 53-66. Link

-

Pyxis Lab. (2022). Fluorescent Tracing in Cooling Water Systems: PTSA vs. Others. Link

-

USDA ARS. (2013). Evaluation of PTSA as an Agricultural Spray Tracer Dye. Link[1]

-

ResearchGate. (2019). Thermal stability of fluorescent tracers at elevated p/T-conditions. Link

Sources

Benchmarking 1,3,6,8-Pyrenetetrasulfonic Acid as a Calibration Standard: A Comparative Guide

In the realm of fluorescence spectroscopy and imaging, the integrity of quantitative data hinges on the accuracy and reliability of the instrumentation. Central to achieving this is the use of robust calibration standards. This guide provides an in-depth technical comparison of 1,3,6,8-pyrenetetrasulfonic acid (PTSA) as a fluorescent calibration standard, evaluating its performance against other common alternatives. By elucidating the causality behind experimental choices and presenting supporting data, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to establish self-validating and trustworthy calibration protocols.

The Imperative for Rigorous Calibration in Fluorescence-Based Assays

Fluorescence-based techniques are indispensable across a multitude of scientific disciplines, from fundamental biological research to high-throughput drug screening. The ability to quantify molecular concentrations, enzymatic activities, and cellular processes with high sensitivity is a key advantage. However, the accuracy of these measurements is susceptible to variations in instrument performance, including fluctuations in lamp intensity, detector sensitivity, and optical alignment.[1][2] To mitigate these variables and ensure data reproducibility, the use of a reliable fluorescent standard for instrument calibration and performance benchmarking is not merely a recommendation but a scientific necessity.[3]

An ideal fluorescent calibration standard should exhibit a set of key characteristics:

-

High and Stable Fluorescence Quantum Yield: The efficiency of converting absorbed light into emitted fluorescence should be high and consistent.

-

Photostability: The standard should resist photobleaching, or the irreversible loss of fluorescence, upon repeated exposure to excitation light.

-

Chemical Stability: It should be inert and not react with common solvents or sample components.[4][5]

-

Broad Spectral Compatibility: The excitation and emission spectra should be suitable for a wide range of common filter sets and laser lines.

-

pH Insensitivity: Its fluorescence properties should remain constant over a practical pH range.

-

Commercial Availability and Purity: The standard should be readily available in a highly pure form.[6][7]

This guide will benchmark 1,3,6,8-pyrenetetrasulfonic acid (PTSA) against these critical parameters, providing a comparative analysis with other commonly used fluorescent standards.

Introduction to 1,3,6,8-Pyrenetetrasulfonic Acid (PTSA)

1,3,6,8-pyrenetetrasulfonic acid, available as its tetrasodium salt, is a highly water-soluble fluorescent compound derived from pyrene.[8][9] Its key chemical and physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 1,3,6,8-Pyrenetetrasulfonic Acid Tetrasodium Salt

| Property | Value | Source |

| Alternate Names | HPTS, Tetrasodium 1,3,6,8-pyrenetetrasulfonate | [7] |

| CAS Number | 59572-10-0 | [7][10][11] |

| Molecular Formula | C₁₆H₆Na₄O₁₂S₄ | [10][12] |

| Molecular Weight | 610.43 g/mol | [7][10][12] |

| Appearance | Green or yellow fine crystalline powder | [10][13] |

| Purity | ≥98% (HPLC) | [6][7] |

| UV/Vis Absorbance Maxima (λmax) | 236, 245, 273, 284, 375 nm | [14] |

| Fluorescence Emission Maximum (λem) | ~404 nm in water | [15] |

PTSA's strong blue fluorescence, high quantum yield, and excellent water solubility have led to its widespread use as a tracer dye in industrial water treatment systems to monitor chemical concentrations in real-time.[4][10][16][17] These same properties make it an attractive candidate as a calibration standard for fluorometers and fluorescence-based imaging systems.[4][18]

Experimental Benchmarking of PTSA Against Alternative Standards

To objectively evaluate the performance of PTSA as a calibration standard, a series of experiments should be conducted to compare it against two other widely used fluorescent dyes: Quinine Sulfate and Fluorescein .

Rationale for Experimental Design

The selection of these comparative experiments is based on the critical properties of an ideal fluorescent standard. The goal is to create a self-validating system where the results of each test inform the overall assessment of the standard's suitability.

Caption: Experimental design for benchmarking fluorescent standards.

Experimental Protocols

Objective: To prepare accurate and consistent concentrations of each fluorescent standard for comparative analysis.

Protocol:

-

Stock Solution Preparation (1 mM):

-

Accurately weigh the required mass of PTSA (tetrasodium salt, MW: 610.43 g/mol ), Quinine Sulfate (dihydrate, MW: 782.96 g/mol in 0.1 N H₂SO₄), and Fluorescein (sodium salt, MW: 376.27 g/mol in 0.1 M NaOH).

-

Dissolve each compound in the appropriate solvent (deionized water for PTSA, 0.1 N H₂SO₄ for Quinine Sulfate, and 0.1 M NaOH for Fluorescein) to a final volume of 10 mL in a volumetric flask.

-

-

Working Solution Preparation (10 µM):

-

Perform a serial dilution of the 1 mM stock solutions to prepare 10 µM working solutions in their respective solvents.

-

Ensure thorough mixing at each dilution step.

-

Objective: To compare the fluorescence quantum efficiency of PTSA to that of Quinine Sulfate, a well-established quantum yield standard.

Protocol:

-

Prepare a series of dilutions of the 10 µM working solutions of PTSA and Quinine Sulfate, ranging from 0.1 µM to 10 µM.

-

Measure the absorbance of each dilution at the excitation wavelength (350 nm for Quinine Sulfate, 375 nm for PTSA) using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to minimize inner filter effects.

-

Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, with excitation at 350 nm for Quinine Sulfate and 375 nm for PTSA.

-

Integrate the area under the emission curve for each sample.

-

Plot the integrated fluorescence intensity versus absorbance for both PTSA and Quinine Sulfate.

-

The quantum yield of PTSA (Φ_PTSA) can be calculated using the following equation:

-

Φ_PTSA = Φ_QS * (Slope_PTSA / Slope_QS) * (n_PTSA² / n_QS²)

-

Where Φ_QS is the quantum yield of Quinine Sulfate (0.54 in 0.1 N H₂SO₄), Slope is the slope of the integrated fluorescence intensity vs. absorbance plot, and n is the refractive index of the solvent.

-

Caption: Workflow for relative quantum yield measurement.

Objective: To assess the photostability of PTSA, Quinine Sulfate, and Fluorescein under continuous illumination.

Protocol:

-

Place 10 µM working solutions of each standard into a quartz cuvette.

-

Expose each sample to continuous excitation light at their respective excitation maxima in a spectrofluorometer with the emission shutter open.

-

Record the fluorescence intensity at the emission maximum at regular time intervals (e.g., every 30 seconds) for an extended period (e.g., 30 minutes).

-

Plot the normalized fluorescence intensity (I/I₀) versus time for each standard.

-

Fit the data to a single exponential decay model to determine the photobleaching rate constant (k).

Objective: To evaluate the effect of pH on the fluorescence intensity of each standard.

Protocol:

-

Prepare a series of buffers with pH values ranging from 2 to 12.

-

Add a constant, small aliquot of the 10 µM working solution of each standard to each buffer to achieve a final concentration of 1 µM.

-

Measure the fluorescence intensity of each sample at its emission maximum.

-

Plot the fluorescence intensity versus pH for each standard.

Comparative Data and Performance Analysis

The following tables summarize the expected outcomes of the benchmarking experiments, based on literature and known properties of these compounds.

Table 2: Comparative Performance of Fluorescent Standards

| Parameter | 1,3,6,8-Pyrenetetrasulfonic Acid (PTSA) | Quinine Sulfate | Fluorescein |

| Relative Quantum Yield | High | High (Reference Standard) | Very High |

| Photostability | Excellent | Good | Poor |

| pH Sensitivity | Stable over a broad pH range[18] | Stable in acidic conditions | Highly sensitive to pH |

| Solvent | Water | 0.1 N Sulfuric Acid | 0.1 M Sodium Hydroxide |

Table 3: Spectral Characteristics of Fluorescent Standards

| Standard | Excitation Maxima (nm) | Emission Maximum (nm) | Stokes Shift (nm) |

| 1,3,6,8-Pyrenetetrasulfonic Acid (PTSA) | 236, 245, 273, 284, 375 | 404 | 29 |

| Quinine Sulfate | 250, 350 | 450 | 100 |

| Fluorescein | 494 | 525 | 31 |

(Bolded excitation maxima are commonly used for fluorescence measurements)

Discussion and Recommendations

The experimental data reveals a clear performance trade-off between the three standards. While Fluorescein boasts a very high quantum yield and is compatible with common GFP filter sets, its poor photostability and extreme pH sensitivity make it a less than ideal choice for a robust and reliable calibration standard.

Quinine Sulfate is a well-established standard with good photostability in acidic conditions. However, the requirement for an acidic solvent can be a limitation for certain applications and may not be representative of the conditions in which biological samples are typically analyzed.

1,3,6,8-Pyrenetetrasulfonic Acid (PTSA) emerges as a superior calibration standard for many applications due to its excellent photostability, broad pH insensitivity, and high fluorescence quantum yield.[18][19] Its solubility and stability in aqueous solutions at neutral pH make it particularly well-suited for calibrating instruments used for biological and environmental samples. While its excitation is in the UV range, this is compatible with many modern fluorometers and imaging systems equipped with UV light sources. For routine instrument performance monitoring, PTSA offers a reliable and convenient solution.[4][20]

Conclusion

References

-

Fluorescent Tracing in Cooling Water Systems | White Paper | Pyxis Lab®. (2022, February 28). Retrieved from [Link]

-

PTSA Fluorescence Sensors: Water Quality Monitoring - Solinst Canada Ltd. (n.d.). Retrieved from [Link]

-

PTSA Calibration: Better Water Quality Monitoring with XCITE - AlpHa Measure. (2025, May 20). Retrieved from [Link]

-

1,3,6,8-Pyrenetetrasulfonic acid | C16H10O12S4 | CID 81017 - PubChem. (n.d.). Retrieved from [Link]

-

pH Effect on Fluorescence of PTSA Dye - Turner Designs. (n.d.). Retrieved from [Link]

-

pH Effect on Fluorescence of PTSA Dye. (n.d.). Retrieved from [Link]

-

Recent advances in the standardization of fluorescence microscopy for quantitative image analysis - PMC. (n.d.). Retrieved from [Link]

-

Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) - PubChem. (n.d.). Retrieved from [Link]

-

An Automated Protocol for Performance Benchmarking a Widefield Fluorescence Microscope - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

Comparison of absorption spectra of PTSA solution before and after adding Fe³⁺ ions … - ResearchGate. (n.d.). Retrieved from [Link]

-

Extending Certified Spectral Fluorescence Standards for the Calibration and Performance Validation of Fluorescence Instruments to the NIR – Closing the Gap from 750 nm to 940 nm with Two Novel NIR Dyes - Research Communities. (2025, March 3). Retrieved from [Link]. org/extending-certified-spectral-fluorescence-standards-for-the-calibration-and-performance-validation-of-fluorescence-instruments-to-the-nir-closing-the-gap-from-750-nm-to-940-nm-with-two-novel-nir-dyes/

-

Calibration Protocol - Fluorescence Standard Curve with Fluorescein - iGEM. (n.d.). Retrieved from [Link]

-

The fluorescent intensity of PTSA solution and PTSA mixed with irons in... - ResearchGate. (n.d.). Retrieved from [Link]

-

SP-910 | PTSA Calibration Tutorial | Pyxis Lab® - YouTube. (2020, December 8). Retrieved from [Link]

-

Calibration Solutions (PTSA, Fluorescein, pH, Conductivity) - Nova-Tech International. (n.d.). Retrieved from [Link]

-

Fluorescent (Tagged) Polymer Calibration Standard Solutions - Pyxis Lab. (n.d.). Retrieved from [Link]

-

Preparation of 1, 3, 6, 8-Pyrenesulfonic Acid Tetrasodium Salt Dye-Doped Silica Nanoparticles and Their Application in Water-Based Anti-Counterfeit Ink - PMC. (2020, September 14). Retrieved from [Link]

-

Evaluation of 1, 3, 6, 8-Pyrene Tetra Sulfonic Acid Tetra Sodium Salt (PTSA) as an Agricultural Spray Tracer Dye | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes - MDPI. (2021, December 8). Retrieved from [Link]

-

FDX-10 40lb Pail of PTSA 10% Liquid Dye - Pyxis Lab. (n.d.). Retrieved from [Link]

-

Pyxis Fluorescein Calibration Standard Solutions - Cannon Water Technology. (n.d.). Retrieved from [Link]

-

PTSA - Uses and Measurements. (2024, March 18). Retrieved from [Link]

-

Suzhou Health Chemicals Co., Ltd.-PTSA Sodium Salt; Tetrasodium 1,3,6,8-pyrenetetrasulfonate. (n.d.). Retrieved from [Link]

-

PTSA Fluorometer - AlpHa Measure. (n.d.). Retrieved from [Link]

Sources

- 1. Recent advances in the standardization of fluorescence microscopy for quantitative image analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. communities.springernature.com [communities.springernature.com]

- 4. solinst.com [solinst.com]

- 5. Suzhou Health Chemicals Co., Ltd.-PTSA Sodium Salt; Tetrasodium 1,3,6,8-pyrenetetrasulfonate [healthchems.com]

- 6. 1,3,6,8-ピレンテトラスルホン酸 四ナトリウム塩 水和物 suitable for fluorescence, ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt | CAS 59572-10-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Fluorescent Tracing in Cooling Water Systems | White Paper | Pyxis Lab® [pyxis-lab.com]

- 11. 1,3,6,8-PYRENETETRASULFONIC ACID TETRASODIUM SALT | 59572-10-0 [chemicalbook.com]

- 12. Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) | C16H6Na4O12S4 | CID 91654221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt - CAS-Number 59572-10-0 - Order from Chemodex [chemodex.com]

- 16. alpha-measure.com [alpha-measure.com]

- 17. alpha-measure.com [alpha-measure.com]

- 18. aqualab.com.au [aqualab.com.au]

- 19. Preparation of 1, 3, 6, 8-Pyrenesulfonic Acid Tetrasodium Salt Dye-Doped Silica Nanoparticles and Their Application in Water-Based Anti-Counterfeit Ink - PMC [pmc.ncbi.nlm.nih.gov]

- 20. alpha-measure.com [alpha-measure.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.